

Dichloromethane: A Comprehensive Technical Guide on Chemical Identification, Analysis, and Toxicological Pathways

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Compound of Interest

Compound Name: *Dichloromethanol*

Cat. No.: *B14675293*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dichloromethane (DCM), a widely used chlorinated solvent. It covers its fundamental chemical identifiers, detailed analytical methodologies for its quantification, and an exploration of the key toxicological pathways associated with its metabolism. This document is intended to serve as a critical resource for professionals in research and development who handle or investigate this compound.

Core Chemical Identifiers of Dichloromethane

Dichloromethane is a volatile, colorless liquid with a characteristic sweet, chloroform-like odor. It is an organochlorine compound with the chemical formula CH_2Cl_2 .^[1] Precise identification is crucial for regulatory compliance, safety, and scientific accuracy. The following table summarizes the key chemical identifiers for dichloromethane.

Identifier Type	Identifier	Reference
CAS Number	75-09-2	[1] [2] [3] [4] [5]
EC Number	200-838-9	[1] [2] [3]
UN Number	1593	[1]
Preferred IUPAC Name	Dichloromethane	[1]
Synonyms	Methylene chloride, Methylene dichloride, DCM, Freon 30	[1] [6]
InChI	InChI=1S/CH2Cl2/c2-1-3/h1H2	[1]
InChI Key	YMWUJEATGCHHMB-UHFFFAOYSA-N	[1]
PubChem CID	6344	[1]
ChemSpider ID	6104	[1]
RTECS Number	PA8050000	[1]
KEGG ID	D02330	[1]
ChEBI ID	15767	[1]

Experimental Protocols for Dichloromethane Analysis

Accurate quantification of dichloromethane in various matrices is essential for exposure monitoring, environmental assessment, and quality control. Gas chromatography (GC) is the most common analytical technique employed. Below are detailed methodologies based on established protocols from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).

NIOSH Method 1005: Dichloromethane in Air

This method is designed for the determination of dichloromethane in workplace air.

1. Sampling:

- Sampler: Two coconut shell charcoal tubes (100 mg/50 mg) connected in series.
- Flow Rate: 0.01 to 0.2 L/min.
- Sample Volume: 0.5 to 2.5 Liters.
- Procedure: Air is drawn through the charcoal tubes using a calibrated personal sampling pump. The front and back tubes are separated immediately after sampling to prevent migration.

2. Sample Preparation:

- Desorption: The charcoal from the front and back sections of the tube are placed in separate vials. 1 mL of carbon disulfide (CS₂) is added to each vial.
- Agitation: The vials are agitated for 30 minutes to ensure complete desorption of the analyte.

3. Instrumental Analysis:

- Technique: Gas Chromatography with Flame Ionization Detection (GC-FID).
- Column: A 30 m x 0.32-mm ID capillary column with a 0.25-μm film of polyethylene glycol or equivalent.
- Temperatures:
 - Injector: 250 °C
 - Detector: 300 °C
 - Column: Programmed from 80 °C to 150 °C at 10 °C/min.
- Carrier Gas: Helium at a flow rate of 2.4 mL/min.
- Injection Volume: 1 μL.
- Quantification: A calibration curve is generated using standard solutions of dichloromethane in CS₂. The concentration of dichloromethane in the samples is determined by comparing

the peak areas to the calibration curve.

OSHA Method 80: Dichloromethane in Air

This method also details the collection and analysis of dichloromethane from air samples.

1. Sampling:

- Sampler: Glass sampling tubes containing Carbosieve S-III adsorbent (130 mg/65 mg).
- Flow Rate: 0.05 L/min.
- Sample Volume: 3 Liters.
- Procedure: A calibrated personal sampling pump is used to draw a known volume of air through the adsorbent tube.

2. Sample Preparation:

- Desorption: The adsorbent is transferred to a vial and desorbed with a 99:1 (v/v) mixture of carbon disulfide (CS₂) and dimethylformamide (DMF) in the presence of anhydrous sodium sulfate.

3. Instrumental Analysis:

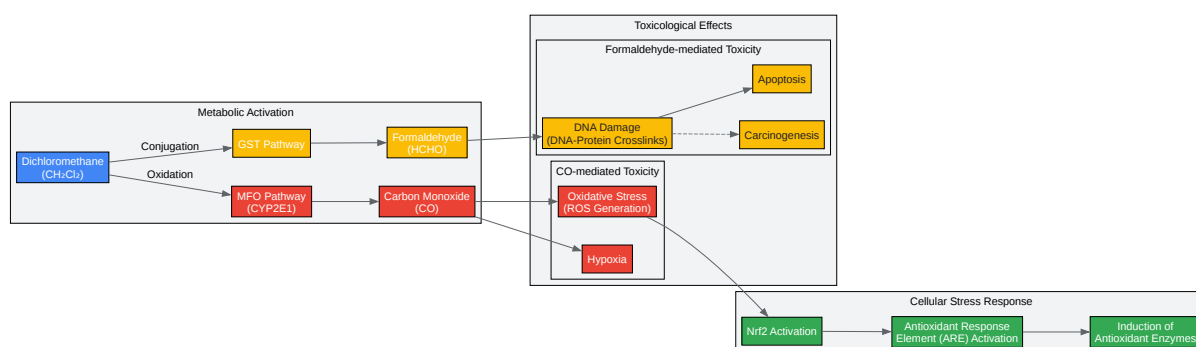
- Technique: Gas Chromatography with Flame Ionization Detection (GC-FID).
- Quantification: The analysis is performed similarly to NIOSH Method 1005, with quantification based on a calibration curve prepared from standards of known concentration.

Toxicological Signaling Pathways of Dichloromethane

The toxicity of dichloromethane is primarily attributed to its metabolism into reactive intermediates. Two major metabolic pathways have been identified: the mixed-function oxidase (MFO) pathway and the glutathione S-transferase (GST) pathway.

- **MFO Pathway (CYP2E1-mediated):** This pathway metabolizes dichloromethane to carbon monoxide (CO). Carbon monoxide can bind to hemoglobin, forming carboxyhemoglobin, which reduces the oxygen-carrying capacity of the blood, leading to hypoxia. CO can also interfere with cellular respiration and generate reactive oxygen species (ROS), inducing oxidative stress.
- **GST Pathway:** This pathway, particularly active in certain species like mice, conjugates dichloromethane with glutathione to form a reactive intermediate that can then be converted to formaldehyde. Formaldehyde is a known carcinogen that can cause DNA damage, including the formation of DNA-protein crosslinks, leading to mutations if not repaired.

The following diagram illustrates the metabolic activation of dichloromethane and a key downstream signaling pathway related to its toxicity.



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Caption: Metabolic pathways of dichloromethane and associated toxicological effects.

This guide provides a foundational understanding of dichloromethane's chemical properties, analytical detection, and mechanisms of toxicity. This information is critical for ensuring safe handling, accurate experimental design, and informed risk assessment in research and drug development settings.

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